Cas no 2171190-84-2 (tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate)

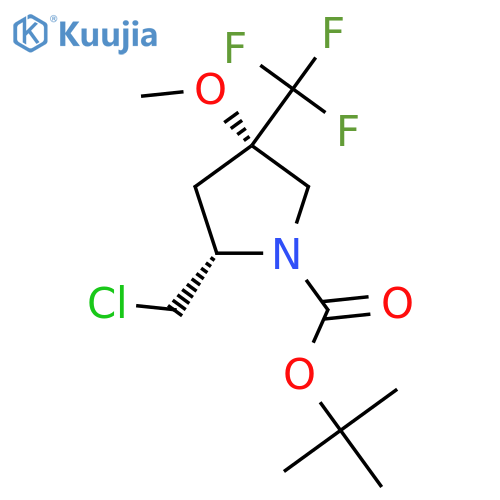

2171190-84-2 structure

商品名:tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate

- EN300-1653336

- 2171190-84-2

-

- インチ: 1S/C12H19ClF3NO3/c1-10(2,3)20-9(18)17-7-11(19-4,12(14,15)16)5-8(17)6-13/h8H,5-7H2,1-4H3/t8-,11-/m0/s1

- InChIKey: ZAGDCILLCJLJKR-KWQFWETISA-N

- ほほえんだ: ClC[C@@H]1C[C@@](C(F)(F)F)(CN1C(=O)OC(C)(C)C)OC

計算された属性

- せいみつぶんしりょう: 317.1005556g/mol

- どういたいしつりょう: 317.1005556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653336-1.0g |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1653336-2.5g |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 2.5g |

$2268.0 | 2023-06-04 | ||

| Enamine | EN300-1653336-1000mg |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 1000mg |

$1157.0 | 2023-09-21 | ||

| Enamine | EN300-1653336-10000mg |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 10000mg |

$4974.0 | 2023-09-21 | ||

| Enamine | EN300-1653336-50mg |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 50mg |

$972.0 | 2023-09-21 | ||

| Enamine | EN300-1653336-0.5g |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 0.5g |

$1111.0 | 2023-06-04 | ||

| Enamine | EN300-1653336-0.05g |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 0.05g |

$972.0 | 2023-06-04 | ||

| Enamine | EN300-1653336-0.25g |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 0.25g |

$1065.0 | 2023-06-04 | ||

| Enamine | EN300-1653336-5000mg |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 5000mg |

$3355.0 | 2023-09-21 | ||

| Enamine | EN300-1653336-100mg |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

2171190-84-2 | 100mg |

$1019.0 | 2023-09-21 |

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

2171190-84-2 (tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 55290-64-7(Dimethipin)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬